molecular formula C14H14BrNOS2 B5402584 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5402584
M. Wt: 356.3 g/mol
InChI Key: XAJKMEINQYDXCR-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one, also known as BB1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BB1 belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood. However, it has been proposed that 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK signaling pathways. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to inhibit the activity of these pathways leads to the downregulation of pro-inflammatory cytokines and chemokines, induction of cell cycle arrest, and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's biochemical and physiological effects are diverse and depend on the specific application. In cancer research, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In neuroprotection, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one protects neurons from oxidative stress and inflammation-induced damage, leading to the preservation of neuronal function. In anti-inflammatory therapy, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one inhibits the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation.

Advantages and Limitations for Lab Experiments

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one is relatively easy to synthesize, making it readily available for research purposes. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one exhibits potent biological activity, making it a promising candidate for therapeutic applications. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
However, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one also has some limitations for lab experiments. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's potential toxicity and side effects need to be further investigated before it can be used for clinical applications.

Future Directions

For 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one research include elucidating its mechanism of action, exploring its potential therapeutic applications in other fields, and developing 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved biological activity and reduced toxicity.

Synthesis Methods

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process. The first step involves the condensation of 4-bromobenzaldehyde with sec-butylamine to form 4-bromobenzylamine. The second step involves the reaction of 4-bromobenzylamine with thiourea to form 5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, the addition of a sec-butyl group to the thiazolidinone ring forms 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neuroprotection, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to protect neurons from oxidative stress and inflammation-induced damage. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one also exhibits neuroprotective effects against ischemic stroke and traumatic brain injury. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's ability to cross the blood-brain barrier makes it a potential candidate for the treatment of neurodegenerative diseases.
In anti-inflammatory therapy, 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(4-bromobenzylidene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one's anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

(5Z)-5-[(4-bromophenyl)methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS2/c1-3-9(2)16-13(17)12(19-14(16)18)8-10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJKMEINQYDXCR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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